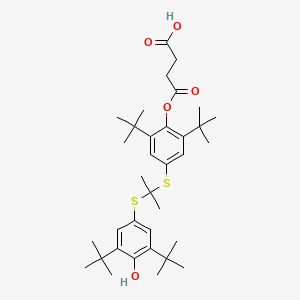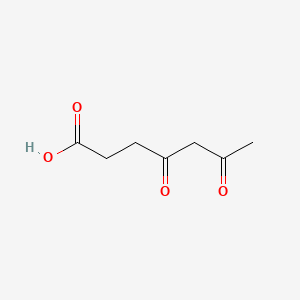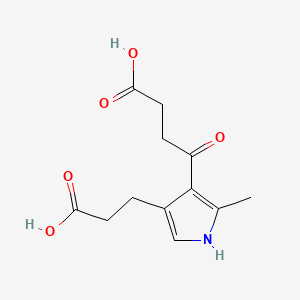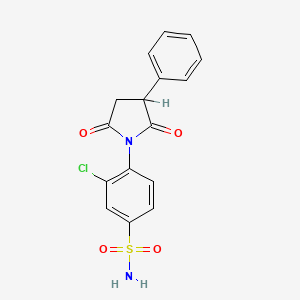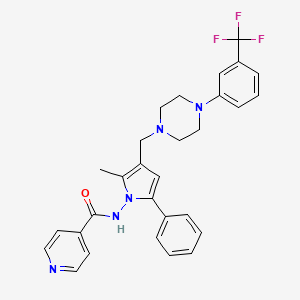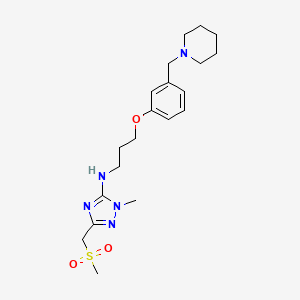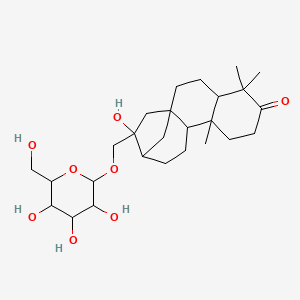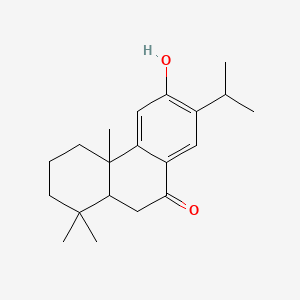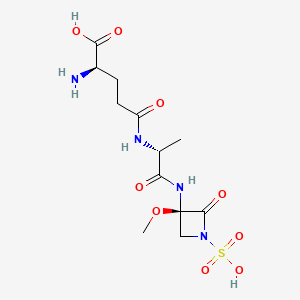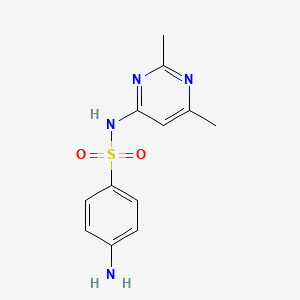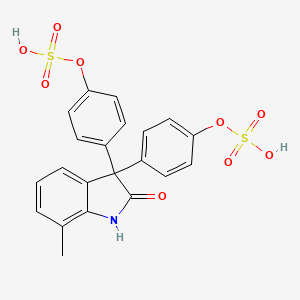
Telenzepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telenzepine is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .
Preparation Methods
The synthesis of telenzepine involves several steps, starting with the formation of the thienobenzodiazepine core. The key synthetic route includes the acylation of 1-methyl-4-piperazine with 2-(4-methylpiperazin-1-yl)acetyl chloride, followed by cyclization to form the thienobenzodiazepine structure . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Telenzepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amines and alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Telenzepine has a wide range of scientific research applications:
Mechanism of Action
Telenzepine exerts its effects by selectively binding to muscarinic M1 receptors, inhibiting their activity. This leads to a decrease in gastric acid secretion, making it effective in treating peptic ulcers . The molecular targets of this compound include the muscarinic acetylcholine receptors, and its action involves the modulation of G-protein coupled receptor pathways .
Comparison with Similar Compounds
Telenzepine is often compared with other muscarinic antagonists such as pirenzepine and atropine. While pirenzepine also targets muscarinic receptors, this compound is significantly more potent, being 25 times more effective in inhibiting gastric acid secretion . Atropine, on the other hand, is less selective and affects multiple muscarinic receptor subtypes, leading to a broader range of effects .
Similar compounds include:
Pirenzepine: Another muscarinic antagonist used in the treatment of peptic ulcers.
Atropine: A less selective muscarinic antagonist with broader applications.
Scopolamine: Used primarily for its effects on the central nervous system.
This compound’s uniqueness lies in its high selectivity for M1 receptors and its potent inhibitory effects on gastric acid secretion .
Properties
CAS No. |
80880-90-6 |
|---|---|
Molecular Formula |
C19H23ClN4O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
InChI Key |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
80880-90-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one telenzepine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


